2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-14-13-18(25-9-7-24(8-10-25)11-12-27)26-20(22-14)19(15(2)23-26)16-3-5-17(21)6-4-16/h3-6,13,27H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTPTQAVSIQDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to have a variety of biological targets, including acetylcholinesterase (ache) in the cholinergic nervous system.
Mode of Action
It is known that pyrazoline derivatives can inhibit ache activity, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, pyrazoline derivatives have been linked to the production of reactive oxygen species (ROS) and lipid peroxides, which can lead to oxidative stress and cellular damage.
Pharmacokinetics
It is known that the incorporation of heterocyclic compounds like pyrazolines into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance.
Biological Activity
The compound 2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.87 g/mol. The structure features a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.87 g/mol |
| LogP | 3.49 |
| Density | 1.4 g/cm³ |
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. The mechanism involves the disruption of signaling pathways critical for tumor growth and survival .
Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity. In vitro studies reveal that it exhibits moderate to strong inhibition against various bacterial strains including Salmonella typhi and Bacillus subtilis. The effectiveness is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Enzyme Inhibition
The compound acts as a potent inhibitor of several enzymes:
- Acetylcholinesterase (AChE) : It shows competitive inhibition with an IC50 value indicating significant potential for treating neurodegenerative diseases.
- Butyrylcholinesterase (BChE) : Selective inhibition suggests possible applications in Alzheimer's disease management .
Study 1: Anticancer Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against various cancer cell lines. The derivative containing the chlorophenyl substitution exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency .
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of related compounds showed that those with similar structural motifs had varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of electron-withdrawing groups like chlorine enhances antibacterial activity .
The biological activities of this compound can be attributed to its ability to:
- Interfere with DNA replication : By inhibiting topoisomerases.
- Modulate enzyme activity : Through reversible or irreversible binding to active sites.
- Alter membrane permeability : Leading to increased susceptibility in microbial targets.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study Findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.3 | |
| MDA-MB-231 (Breast) | 20.0 | |
| A549 (Lung) | 10.5 |
These results indicate that modifications to the structure can enhance anticancer activity, suggesting a promising avenue for drug development.
Antitubercular Activity
The compound's analogues have also been investigated for their antitubercular properties against Mycobacterium tuberculosis.
Mechanism of Action:
The best-performing compounds demonstrated low cytotoxicity and significant activity within macrophages. The mechanisms include:
| Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Compound D | 0.5 µg/mL | Inhibition of cell wall biosynthesis |
| Compound E | 1.0 µg/mL | Disruption of metabolic pathways |
These findings suggest that the compound could serve as a therapeutic agent against tuberculosis through novel mechanisms not traditionally targeted by existing drugs.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific modifications to the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. Substituents such as halogens on the phenyl rings enhance potency and selectivity for cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of pyrazolo[1,5-a]pyrimidine derivatives. Below is a systematic comparison with key analogs, focusing on structural variations, physicochemical properties, and bioactivity data derived from the evidence:
Substituent Analysis and Molecular Weight
Notes:
- The ethanol side chain in the target compound enhances hydrophilicity compared to methyl or phenyl substituents (e.g., CAS 890633-84-8) .
- Chlorophenyl groups (4-Cl vs. 2-Cl) influence steric and electronic interactions. For example, MK80 (2-Cl) exhibited lower solubility in polar solvents than analogs with para-substitutions .
Solubility and Bioavailability Predictions
Key Observations :
- The ethanol group in the target compound improves aqueous solubility compared to lipophilic analogs like MK86 .
- Higher LogP values (>3.5) in compounds like MK79 correlate with reduced CNS penetration but enhanced membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this pyrazolo[1,5-a]pyrimidine derivative, and how is purity validated?
- Answer: The compound can be synthesized via reflux reactions using ethanol as a solvent, similar to methods for analogous pyrazolo[1,5-a]pyrimidines . For example, coupling 3-(4-chlorophenyl)pyrazolo intermediates with piperazine derivatives under controlled heating (e.g., 6–12 hours at 80–100°C). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy. Melting point analysis (e.g., 220–235°C ranges) and elemental analysis (C, H, N within ±0.4% of theoretical values) are critical for confirming structural integrity .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming stereochemistry and bond angles (e.g., mean σ(C–C) = 0.004 Å, R factor ≤0.051 ). Complement with H/C NMR to verify substituent positions (e.g., piperazine CH peaks at δ 2.5–3.5 ppm, pyrimidine aromatic protons at δ 7.0–8.5 ppm) and FT-IR for functional group identification (e.g., ethanol -OH stretch at ~3400 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis, particularly for gram-scale production?
- Answer: Use kinetic studies to identify rate-limiting steps (e.g., nucleophilic substitution at the pyrimidine C7 position). Solvent polarity adjustments (e.g., DMF for improved solubility) and catalyst screening (e.g., KCO for base-mediated reactions) can enhance efficiency. Monitor intermediates via TLC and optimize reflux duration (e.g., 8–14 hours) to minimize byproducts . Pilot-scale trials under inert atmospheres (N) reduce oxidative degradation .
Q. What experimental strategies address discrepancies between computational binding affinity predictions and in vitro bioactivity results?
- Answer: Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina. Validate in silico models with crystallographic data (e.g., ligand-protein co-crystal structures) . Perform dose-response assays (e.g., IC determination) under standardized conditions (pH 7.4, 37°C) to account for physiological variables. Cross-reference with SAR studies of analogs (e.g., fluorophenyl vs. chlorophenyl substituents) to identify steric/electronic influences .
Q. How should researchers design assays to evaluate enzyme inhibition or anticancer activity?
- Answer: Use enzyme-specific assays (e.g., fluorogenic substrates for kinase inhibition) with positive controls (e.g., staurosporine for broad-spectrum kinases). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) alongside non-malignant cells (e.g., HEK293) to assess selectivity. Include dose-ranging studies (0.1–100 µM) and triplicate replicates to ensure statistical robustness. Data normalization against solvent controls (e.g., DMSO ≤0.1%) minimizes artifacts .
Q. What methodologies resolve conflicting data in solubility and bioavailability studies?
- Answer: Apply biorelevant media (e.g., FaSSIF/FeSSIF for intestinal solubility) and HPLC-UV quantification. Compare experimental logP values (via shake-flask method) with computational predictions (e.g., ChemAxon). For bioavailability contradictions, use parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetics in rodent models. Cross-validate with LC-MS/MS for plasma concentration accuracy .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
